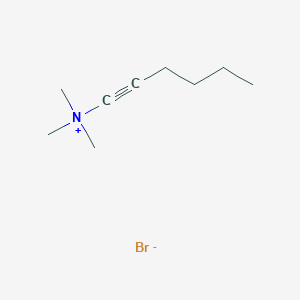
N,N,N-Trimethylhex-1-yn-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethylhex-1-yn-1-aminium bromide is a chemical compound with the molecular formula C9H22BrN. It is a quaternary ammonium salt, characterized by the presence of a positively charged nitrogen atom bonded to three methyl groups and a hex-1-yn-1-yl group, with a bromide anion as the counterion. This compound is known for its high solubility in water and its use in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N,N-Trimethylhex-1-yn-1-aminium bromide can be synthesized through the reaction of hexyl bromide with trimethylamine. The reaction typically occurs under mild conditions, with the hexyl bromide being added to an excess of trimethylamine in a suitable solvent such as ethanol or methanol. The reaction mixture is then stirred at room temperature for several hours, resulting in the formation of the desired quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethylhex-1-yn-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, cyanide ions, and thiolate ions. These reactions typically occur in aqueous or alcoholic solutions at room temperature.
Oxidation and Reduction Reactions: These reactions may require specific oxidizing or reducing agents and are usually carried out under controlled conditions to prevent unwanted side reactions.
Major Products Formed
Substitution Reactions: The major products are new quaternary ammonium salts with different anions.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethylhex-1-yn-1-aminium bromide has several scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in studies involving cell membrane interactions and ion transport due to its surfactant properties.
Industry: The compound is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various chemical processes.
Wirkmechanismus
The mechanism of action of N,N,N-Trimethylhex-1-yn-1-aminium bromide involves its interaction with cell membranes and ion channels. The positively charged ammonium group can interact with negatively charged components of cell membranes, altering their properties and affecting ion transport. This can lead to changes in cell signaling and other physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecyltrimethylammonium bromide: A quaternary ammonium salt with a longer alkyl chain, used as a surfactant and in various industrial applications.
Hexyltrimethylammonium bromide: Similar in structure but with a saturated hexyl group instead of the hex-1-yn-1-yl group.
Uniqueness
N,N,N-Trimethylhex-1-yn-1-aminium bromide is unique due to the presence of the triple bond in the hex-1-yn-1-yl group, which imparts different chemical properties compared to its saturated counterparts. This structural feature can influence its reactivity and interactions with other molecules, making it suitable for specific applications where other quaternary ammonium salts may not be as effective.
Eigenschaften
CAS-Nummer |
88434-51-9 |
|---|---|
Molekularformel |
C9H18BrN |
Molekulargewicht |
220.15 g/mol |
IUPAC-Name |
hex-1-ynyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C9H18N.BrH/c1-5-6-7-8-9-10(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XFZMNDFOIWDMOD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC#C[N+](C)(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


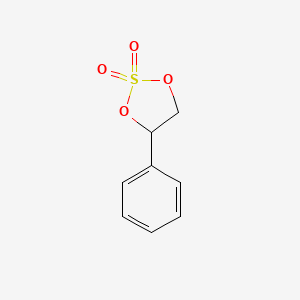

![N,N'-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14382688.png)

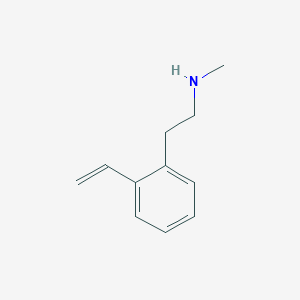
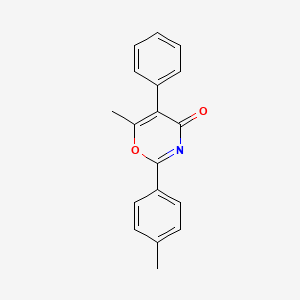

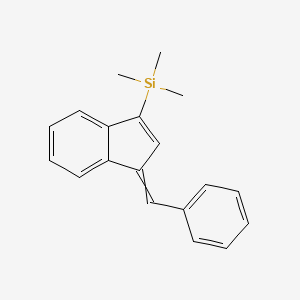

![1-[1,4-Dimethoxy-3-(prop-1-en-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B14382721.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide](/img/structure/B14382722.png)
![Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate](/img/structure/B14382723.png)


